![molecular formula C9H9ClN4 B2823960 3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine CAS No. 1501249-32-6](/img/structure/B2823960.png)
3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine
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Description
“3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine” is a chemical compound that has been studied for its potential use in various applications . It is a derivative of N-(pyridin-4-yl)pyridin-4-amine, and its structure includes a pyridin-4-yl group, a 1-methylpyrazol-4-yl group, and a chlorine atom .
Molecular Structure Analysis
The molecular structure of “3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine” has been studied using classical molecular simulation methods . The compound has been intercalated within a layered structure of zirconium 4-sulfophenylphosphonate, and its mutual positions and orientations were solved by molecular simulation methods .Scientific Research Applications
Synthesis of Complex Molecules
The compound can be used in the synthesis of complex molecules. For instance, it has been used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Protein Kinase Inhibitors
The compound has potential applications in the development of protein kinase inhibitors. The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
The compound can be used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Biological Activity
1H-Pyrazolo[3,4-b]pyridines, which can be synthesized using this compound, have attracted the interest of medicinal chemists due to their close similitude with the purine bases adenine and guanine .
Substitution Pattern
The compound can be used to study the substitution pattern of 1H-Pyrazolo[3,4-b]pyridines .
properties
IUPAC Name |
3-chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-6-7(4-12-14)13-9-2-3-11-5-8(9)10/h2-6H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPDYXZBCVDWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine |
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